4-Ethynyl-1,2,3-thiadiazole
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Overview
Description
4-Ethynyl-1,2,3-thiadiazole is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,2,3-thiadiazole typically involves the reaction of ethynyl derivatives with thiadiazole precursors. One common method includes the cyclization of ethynyl hydrazones with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
4-Ethynyl-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent and is being studied for its biological activity against various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole isomer with different substitution patterns.
1,2,4-Thiadiazole: A thiadiazole isomer with a different arrangement of nitrogen and sulfur atoms.
1,2,5-Thiadiazole: Another isomer with unique properties and applications.
Uniqueness
4-Ethynyl-1,2,3-thiadiazole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles, such as in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C4H2N2S |
---|---|
Molecular Weight |
110.14 g/mol |
IUPAC Name |
4-ethynylthiadiazole |
InChI |
InChI=1S/C4H2N2S/c1-2-4-3-7-6-5-4/h1,3H |
InChI Key |
CQYWLMIMIOLTAT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CSN=N1 |
Origin of Product |
United States |
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